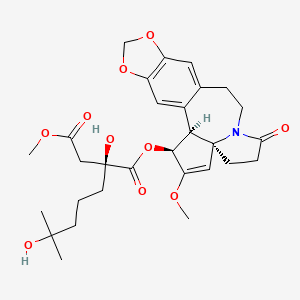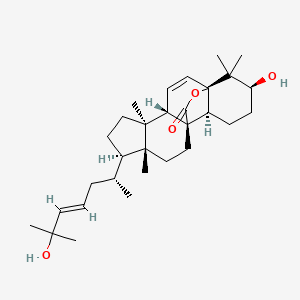
1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic Acid, also known as MNP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MNP is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic acid is a derivative of pyrazole compounds known for their complex chemical structure and significant potential in various scientific applications. The compound exhibits a polarized structure in some of its parts, which is crucial for forming hydrogen-bonded chains and sheets in its crystalline form. These characteristics are instrumental in its application in crystallography and material science (Portilla et al., 2007).
Crystallography and Material Science
The compound's ability to form hydrogen-bonded chains and sheets makes it valuable in crystallography. This property is essential for understanding the material's structure at a molecular level, which is crucial in material science for designing new materials with desired properties. The compound's crystalline structure has been studied extensively, revealing complex sheets and edge-fused rings formed by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds (Portilla et al., 2007).
Coordination Chemistry
The pyrazole-dicarboxylic acid derivatives, which include 1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic acid, are used in coordination chemistry to form novel mononuclear CuII/CoII coordination complexes. These complexes are known for their unique hydrogen-bonded networks and potential application in designing new catalytic systems (Radi et al., 2015).
Organic Synthesis and Reactivity
The reactivity of 1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic acid and its derivatives is a subject of interest in organic synthesis. The compound and its N-methyl derivative have been studied for their reaction with ammonia, aliphatic amines, phenols, thiols, and other nucleophiles. These studies are crucial for understanding the compound's reactivity and designing new synthetic routes for various organic molecules (Dalinger et al., 2013).
Luminescent Properties
Some derivatives of 1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic acid are known for their luminescent properties. These properties are valuable in the field of material science, especially in the development of new luminescent materials (Jin, 2013).
Eigenschaften
CAS-Nummer |
1175992-94-5 |
|---|---|
Produktname |
1-(Methyl)-4-nitro-3-(2,2,3,3,3-D5-propyl)-1H-pyrazole-5-carboxylic Acid |
Molekularformel |
C8H11N3O4 |
Molekulargewicht |
218.224 |
IUPAC-Name |
2-methyl-4-nitro-5-(2,2,3,3,3-pentadeuteriopropyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H11N3O4/c1-3-4-5-6(11(14)15)7(8(12)13)10(2)9-5/h3-4H2,1-2H3,(H,12,13)/i1D3,3D2 |
InChI-Schlüssel |
GFORSNBMYCLGIE-WNWXXORZSA-N |
SMILES |
CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B570607.png)



![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B570614.png)




